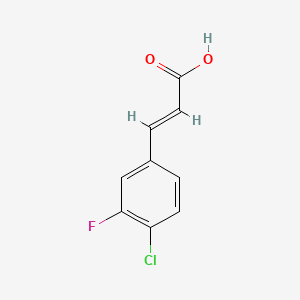

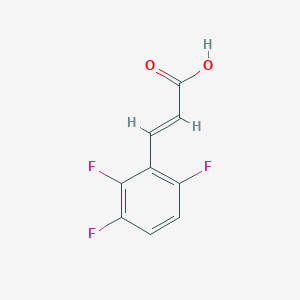

Ethyl (2Z)-2-(phenylhydrazono)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

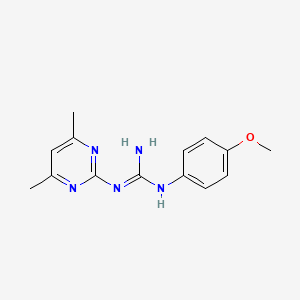

Ethyl (2Z)-2-(phenylhydrazono)propanoate is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a phenylhydrazono group attached to a propanoate ester. This functional group arrangement allows for a variety of chemical reactions and interactions, making it a valuable compound in synthetic chemistry.

Synthesis Analysis

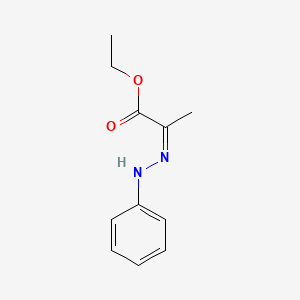

The synthesis of related compounds often involves the use of reagents that can facilitate the formation of the desired hydrazono group. For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been used for the synthesis of hydroxamic acids and ureas from carboxylic acids, demonstrating the versatility of these reagents in synthesizing compounds with hydrazono-like functionalities .

Molecular Structure Analysis

The molecular structure of ethyl (2Z)-2-(phenylhydrazono)propanoate and its analogs has been studied using various spectroscopic techniques and theoretical calculations. For example, a novel ethyl 2-cyano-3-[5-(hydrazinooxalyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate and its dimer were analyzed using NMR, UV-Visible, FT-IR, and mass spectroscopy, complemented by DFT and QTAIM theoretical approaches . These studies provide insights into the electronic structure and the nature of bonding within the molecule, which are crucial for understanding its reactivity.

Chemical Reactions Analysis

The chemical reactivity of ethyl (2Z)-2-(phenylhydrazono)propanoate derivatives has been explored in various contexts. For instance, the electrochemical oxidation of ethyl 3-oxo-3-phenyl-2-phenylhydrazonopropionate has been studied, revealing that the compound undergoes a 2e-, 2H+ oxidation to yield phenol and ethyl 3-phenyl-2,3-dioxopropionate as major products . Such studies are important for understanding the electrochemical properties and potential applications of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl (2Z)-2-(phenylhydrazono)propanoate and its derivatives are influenced by their molecular structure. For example, the presence of N⋯π and O⋯π interactions, rather than "directed" hydrogen bonding, has been observed in the crystal packing of related compounds, affecting their solid-state properties . Additionally, the vibrational spectra, electronic absorption, and nonlinear optical properties of these compounds have been evaluated using various spectroscopic and computational methods, providing a comprehensive understanding of their physical and chemical behavior .

Wissenschaftliche Forschungsanwendungen

Crystal Packing and Interactions Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a related compound to Ethyl (2Z)-2-(phenylhydrazono)propanoate, demonstrates unique crystal packing characteristics. It exhibits rare N⋯π interaction, C–H⋯N, and C–H⋯O hydrogen bonds forming a zigzag double-ribbon structure (Zhang, Wu, & Zhang, 2011).

Structural Analysis via X-ray Diffraction Ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate, synthesized from ethyl 2-Z-phenylhydrazono-3-oxo-butanoate, demonstrates interesting structural properties. Its structure, determined by X-ray diffraction, features a one-dimensional parallel structure constructed by an unclassic hydrogen bond and a weak π-π interaction (Wu, 2014).

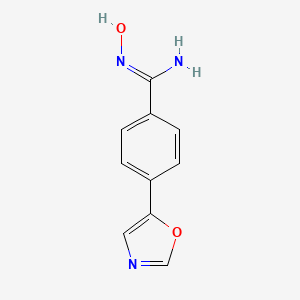

Antimicrobial Applications Derivatives of Ethyl (2Z)-2-(phenylhydrazono)propanoate, like ethyl 2-(2-((methylthio)carbonothioyl)hydrazono)propanoate, have shown potential in antimicrobial applications. Specific derivatives have demonstrated effectiveness against bacterial strains such as S. aureus (Saleh, Abdelhamid, & Hassaneen, 2020).

Molecular Modeling and Binding Studies Thiosemicarbazone derivatives, including compounds related to Ethyl (2Z)-2-(phenylhydrazono)propanoate, have been studied for their binding characteristics to human serum albumin (HSA). Such studies are significant for understanding the pharmacokinetic mechanism of drugs (Karthikeyan et al., 2016).

Spectroscopic and Diffractometric Studies Related compounds to Ethyl (2Z)-2-(phenylhydrazono)propanoate have been characterized using spectroscopic and diffractometric techniques. These methods help understand the subtle structural differences in polymorphic forms of investigational pharmaceutical compounds (Vogt et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl (2Z)-2-(phenylhydrazinylidene)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-3-15-11(14)9(2)12-13-10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3/b12-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHLGLQBPHEKMF-XFXZXTDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=CC=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\NC1=CC=CC=C1)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2Z)-2-(phenylhydrazono)propanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-aminopyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B1310132.png)

![2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1310178.png)

![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)

![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)